4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
Overview
Description
4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol . This compound is a key intermediate in the synthesis of sildenafil, a well-known pharmaceutical used to treat erectile dysfunction . It is characterized by its off-white to pale beige solid form and is soluble in solvents such as chloroform, ethyl acetate, and methanol .
Preparation Methods
Chemical Reactions Analysis
4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
as an intermediate in the synthesis of sildenafil, it contributes to the formation of the active pharmaceutical ingredient that inhibits phosphodiesterase type 5 (PDE5), leading to increased blood flow to specific areas of the body . The molecular targets and pathways involved in its derivatives’ effects are subjects of ongoing research .
Comparison with Similar Compounds
4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide: This compound has a similar structure but differs in the position of the methyl group.
4-amino-1-methyl-3-propylpyrazole-5-carboxamide hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
4-amino-1-methyl-5-propylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)11-12(5)2/h3-4,9H2,1-2H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJPGTZETAVXAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399711 | |
Record name | 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247583-78-4 | |
Record name | 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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